molecular formula C16H17FN2O4 B2967940 N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide CAS No. 1226434-91-8

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide

Cat. No.: B2967940
CAS No.: 1226434-91-8
M. Wt: 320.32
InChI Key: PEXJDETXSYQVDL-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H17FN2O4 and its molecular weight is 320.32. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition Studies

Research on the metabolism and disposition of potent inhibitors, including compounds related to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide, has been facilitated by 19F-nuclear magnetic resonance (NMR) spectroscopy. This technique supports the selection of candidates for further development by providing detailed data on metabolic fate and excretion balance. Studies in rats and dogs following intravenous and oral dosing have revealed that compounds in this category are primarily eliminated through metabolism, with major metabolites identified in various excretions (Monteagudo et al., 2007).

Inhibitory Effects on Na+/Ca2+ Exchange

The pharmacological properties of certain compounds, including analogs similar to this compound, demonstrate potent inhibitory effects on the Na+/Ca2+ exchange (NCX) process. These compounds preferentially inhibit intracellular Na+-dependent Ca2+ uptake via NCX3 and have shown protective potency against hypoxia/reoxygenation-induced cell damage in neuronal cells, suggesting therapeutic potential as neuroprotective drugs (Iwamoto & Kita, 2006).

Chromatography and NMR Characterization of Metabolites

In vitro metabolism studies using liquid chromatography-mass spectrometry and NMR methods have characterized the metabolites of compounds with structures related to this compound. These studies provide insights into the predominant metabolic pathways and the formation of secondary metabolites in different species, aiding in the understanding of pharmacokinetics and pharmacodynamics (Zhang et al., 2001).

Orexin-1 Receptor Mechanisms in Compulsive Food Consumption

Research on the effects of selective antagonists on the orexin-1 receptor (OX1R) has implications for the understanding of compulsive food seeking and intake. Compounds structurally similar to this compound have been evaluated in binge eating models, indicating the significant role of OX1R mechanisms in such disorders and suggesting potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Fluorine Substitution and COX-2 Inhibition

Studies on the effects of fluorine substitution in benzenesulfonamide derivatives, including those structurally related to this compound, have led to the identification of potent and highly selective cyclooxygenase-2 (COX-2) inhibitors. These findings are crucial for the development of new therapeutic agents for conditions such as rheumatoid arthritis and osteoarthritis, highlighting the significance of molecular modifications in enhancing drug efficacy and selectivity (Hashimoto et al., 2002).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-10-2-7-14(23-10)13(20)9-19-16(22)15(21)18-8-11-3-5-12(17)6-4-11/h2-7,13,20H,8-9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXJDETXSYQVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.